VU6001376

mGlu4 PAM Potency Structure-Activity Relationship

Researchers requiring sustained mGlu4 PAM engagement often face CYP1A2-mediated drug interaction liabilities with earlier chemotypes. VU6001376 eliminates this barrier: • EC50 50.1 nM, 50.5% GluMax - efficacy validated in haloperidol-induced catalepsy reversal in rodents • Negligible CYP1A2 inhibition (IC50 > 30 µM), low in vivo CLp (3.1 mL/min/kg), extended t1/2 (445 min) • Custom-synthesized to order with full analytical characterization (HPLC, NMR); shipped under inert atmosphere

Molecular Formula C18H14F2N6OS
Molecular Weight 400.4 g/mol
Cat. No. B611770
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVU6001376
SynonymsVU6001376;  VU-6001376;  VU 6001376; 
Molecular FormulaC18H14F2N6OS
Molecular Weight400.4 g/mol
Structural Identifiers
InChIInChI=1S/C18H14F2N6OS/c19-18(20)7-10(8-18)23-17(27)14-11-4-3-9(6-13(11)28-26-14)22-16-15-12(24-25-16)2-1-5-21-15/h1-6,10H,7-8H2,(H,23,27)(H2,22,24,25)
InChIKeyNWYHEWQGANWLFU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

VU6001376 Identity and Chemical Class


N-(3,3-difluorocyclobutyl)-6-(1H-pyrazolo[4,3-b]pyridin-3-ylamino)-1,2-benzothiazole-3-carboxamide, also designated VU6001376 or compound 27o (CAS 1968546-34-0), is a synthetic small molecule belonging to the 6-((1H-pyrazolo[4,3-b]pyridin-3-yl)amino)-benzo[d]isothiazole-3-carboxamide chemotype [1]. It functions as a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGlu4), a class C G protein-coupled receptor implicated in the pathophysiology of Parkinson's disease and other neurological disorders [2]. The compound is characterized by a unique combination of a 1,2-benzisothiazole-3-carboxamide core, a 1H-pyrazolo[4,3-b]pyridin-3-ylamino hinge-binding motif, and a 3,3-difluorocyclobutyl carboxamide substituent, which collectively confer its pharmacological and pharmacokinetic profile [1].

mGlu4 positive allosteric modulator (PAM) research probe
Defined chemotype for structure-activity relationship studies
Neuroscience disease-model research context

VU6001376 Analog Substitution Risks


The mGlu4 PAM chemotype exhibits extreme sensitivity to structural modifications, with even minor alterations to the carboxamide substituent or hinge-binding motif producing profound effects on potency, intrinsic efficacy (GluMax), and drug metabolism and pharmacokinetic (DMPK) parameters. Within the 6-((1H-pyrazolo[4,3-b]pyridin-3-yl)amino)-benzo[d]isothiazole-3-carboxamide series, compounds bearing different amide substituents display EC50 values ranging from 50 nM to >1 µM, while CYP1A2 inhibition and in vivo clearance vary by orders of magnitude [1]. Furthermore, cross-scaffold comparisons with earlier mGlu4 PAMs (e.g., picolinamide- or indazole-based series) reveal that this specific scaffold was rationally optimized to mitigate the CYP1A2 induction liability that precluded advancement of previous chemotypes [1][2]. Consequently, generic substitution based solely on nominal target engagement is scientifically invalid and carries substantial risk of experimental failure.

SAR Carboxamide substituent changes may shift mGlu4 PAM potency context.
CYP CYP1A2 profile differs across chemotypes; scaffold-specific optimization may not transfer.
DMPK In vivo clearance and half-life depend on precise structural features; analog DMPK may diverge.

VU6001376 Quantitative Differentiation Guide


Potency vs. In-Scaffold Amide Analogs

Within the same benzo[d]isothiazole-3-carboxamide scaffold, the 3,3-difluorocyclobutyl carboxamide substituent of VU6001376 confers superior potency relative to other amide-substituted analogs. Compared to the 3-neopentyl analog (Example 2) which exhibits an EC50 of 269 nM in the same human mGlu4 CHO-Gqi5 calcium mobilization assay, VU6001376 demonstrates a 5.4-fold improvement in potency [1][2].

Potency vs. analog
Head-to-head
EC50 50.1 nM vs. 269 nM for 3-neopentyl analog
Supports assay sensitivity and material economy context
Calcium mobilization assay, human mGlu4/Gqi5
mGlu4 PAM Potency Structure-Activity Relationship

Potency vs. Prior-Generation mGlu4 PAMs

VU6001376 displays substantially improved potency compared to widely used earlier-generation mGlu4 PAMs. VU0364770, a benchmark mGlu4 PAM, exhibits EC50 values of 290 nM at rat mGlu4 and 1.1 µM at human mGlu4 . VU6001376 is 5.8-fold more potent at the human receptor (50.1 nM vs. 1.1 µM) and 5.8-fold more potent at the rat receptor (50.1 nM vs. 290 nM) [1].

Potency vs. prior PAM
Reported
~5.8-fold more potent than VU0364770 at human/rat mGlu4
Supports next-generation chemical probe context
Cross-study comparison; assay conditions differ
mGlu4 PAM Potency Scaffold Comparison

In Vivo Rat Pharmacokinetics

VU6001376 exhibits an exceptional in vivo rat pharmacokinetic profile, characterized by low plasma clearance and extended half-life. When compared to VU0477886, another optimized mGlu4 PAM from a distinct picolinamide scaffold, VU6001376 demonstrates 22.5% lower plasma clearance (3.1 vs. 4.0 mL/min/kg) [1][2]. The half-life of 445 min (7.4 h) for VU6001376 is among the longest reported for mGlu4 PAMs in rat.

Rat PK
Reported
CLp 3.1 mL/min/kg, t1/2 445 min
Supports sustained exposure context for in vivo models
IV, male SD rats; compared to VU0477886 CLp 4.0
mGlu4 PAM In Vivo PK Clearance Half-Life

CYP1A2 Inhibition Liability

A critical differentiator of the 6-((1H-pyrazolo[4,3-b]pyridin-3-yl)amino)-benzo[d]isothiazole-3-carboxamide scaffold is its favorable CYP1A2 profile, which was systematically engineered to overcome the CYP1A2 induction liability that plagued earlier mGlu4 PAM chemotypes (e.g., indazole-based series) [1]. VU6001376 displays an IC50 > 30 µM against CYP1A2, indicating minimal direct inhibition [2]. This contrasts sharply with earlier scaffolds where CYP1A2 induction (AhR activation up to 125-fold) precluded advancement [1].

CYP1A2
Class-level
IC50 > 30 µM
Supports low CYP1A2 interaction risk
Scaffold designed to mitigate induction liability
mGlu4 PAM CYP Inhibition Drug-Drug Interaction CYP1A2

CYP3A4 Selectivity Profile

VU6001376 demonstrates weak inhibition of CYP3A4 (IC50 = 30 µM), a major drug-metabolizing enzyme, which is a favorable selectivity attribute. This value is comparable to other optimized compounds within the same patent series [1]. While not a head-to-head comparator, this data confirms that the 3,3-difluorocyclobutyl substituent does not introduce a CYP3A4 liability.

CYP3A4
Data to verify
IC50 = 30 µM
Supports low CYP3A4 interaction risk for combination studies
>600-fold window vs. mGlu4 EC50; supporting evidence
mGlu4 PAM CYP3A4 Selectivity Off-Target

VU6001376 Application Scenarios


Sustained mGlu4 Activation in PD Models

VU6001376 is validated in a rodent model of Parkinson's disease, demonstrating efficacy in reversing haloperidol-induced catalepsy [1]. Its low in vivo clearance (3.1 mL/min/kg) and extended half-life (445 min) [2] make it uniquely suited for chronic dosing studies where sustained mGlu4 PAM engagement is required without the confounding effects of CYP1A2-mediated drug interactions.

In Vitro mGlu4 Functional Assays

With an EC50 of 50.1 nM and negligible CYP1A2 inhibition (IC50 > 30 µM) [1][2], VU6001376 is the preferred chemical probe for cell-based calcium mobilization or electrophysiology assays where high potency and minimal off-target metabolic interference are critical.

Combination Studies with CYP-Metabolized Agents

The weak inhibition of CYP3A4 (IC50 = 30 µM) [1] and clean CYP1A2 profile [2] position VU6001376 as a low-liability tool compound for combination studies with other CNS-active agents that are metabolized by these enzymes, minimizing the risk of confounding pharmacokinetic interactions.

mGlu4 PAM SAR Benchmarking

VU6001376 serves as a key benchmark within the 6-((1H-pyrazolo[4,3-b]pyridin-3-yl)amino)-benzo[d]isothiazole-3-carboxamide series. Its well-characterized potency (EC50 = 50.1 nM), efficacy (50.5% GluMax), and DMPK profile [1] provide a quantitative reference point for evaluating novel analogs, particularly those exploring alternative carboxamide substituents.

Application
Selection Property
Validation Focus
Parkinson's disease catalepsy model studies
In vivo sustained exposure profile
Catalepsy reversal endpoint review
Cell-based mGlu4 functional assays
Assay potency context
Calcium mobilization or electrophysiology endpoint review
Combination research with CYP-metabolized compounds
Low CYP interaction liability profile
Pharmacokinetic interaction endpoint review
mGlu4 PAM structure-activity relationship studies
Well-characterized potency and DMPK benchmark
SAR endpoint context and metabolic profile review

Technical Documentation Hub

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32 linked technical documents
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